molecular formula C10H18N2O2 B1468647 1-(Pyrrolidine-3-carbonyl)piperidin-4-ol CAS No. 1342739-39-2

1-(Pyrrolidine-3-carbonyl)piperidin-4-ol

Cat. No.: B1468647
CAS No.: 1342739-39-2
M. Wt: 198.26 g/mol
InChI Key: CTDDDKWAKGBBAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Pyrrolidine-3-carbonyl)piperidin-4-ol is a bicyclic organic compound featuring a piperidine ring substituted with a hydroxyl group at the 4-position and a pyrrolidine-3-carbonyl moiety attached to the nitrogen atom. This structure confers unique physicochemical properties, including hydrogen-bonding capacity (via the hydroxyl and carbonyl groups) and conformational flexibility due to the fused heterocyclic rings.

Properties

IUPAC Name

(4-hydroxypiperidin-1-yl)-pyrrolidin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c13-9-2-5-12(6-3-9)10(14)8-1-4-11-7-8/h8-9,11,13H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTDDDKWAKGBBAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C(=O)N2CCC(CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The table below highlights key structural and molecular differences between 1-(Pyrrolidine-3-carbonyl)piperidin-4-ol and its analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
This compound C₁₀H₁₇N₂O₂ 197.26* Pyrrolidine-3-carbonyl, piperidin-4-ol Dual hydrogen-bond donors (OH and CONH), moderate lipophilicity
1-[(6-Chloropyridin-3-yl)carbonyl]piperidin-4-ol C₁₁H₁₃ClN₂O₂ 240.69 Chloropyridinyl carbonyl Electron-withdrawing Cl enhances lipophilicity; pyridine enables π-π stacking
1-(Pyridin-3-yl)piperidin-4-ol C₁₀H₁₄N₂O 178.23 Pyridin-3-yl Aromatic N enhances basicity; lacks carbonyl, reducing H-bond capacity
1-[(Thiophen-3-yl)methyl]piperidin-4-ol C₁₀H₁₅NOS 197.30 Thiophene-methyl Sulfur atom increases polarizability; methylene linker reduces rigidity
1-[1-(4-Ethylphenyl)-5-oxo-pyrrolidine-3-carbonyl]piperidine-4-carboxylic acid C₁₉H₂₄N₂O₄ 344.40 Ethylphenyl, carboxylic acid High molecular weight; carboxylic acid enhances solubility in polar media

Physicochemical and Pharmacokinetic Considerations

  • Solubility : The carboxylic acid derivative () exhibits higher aqueous solubility due to ionizable groups, whereas the target compound may require formulation optimization for bioavailability .

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